1-Methyl-1H-indazol-7-ylamine
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Overview
Description
1-Methyl-1H-indazol-7-amine is a nitrogen-containing heterocyclic compound. It features a bicyclic structure composed of a pyrazole ring fused to a benzene ring, with a methyl group at the 1-position and an amine group at the 7-position. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It’s known that indazole derivatives can inhibit the activity of certain kinases . This inhibition can lead to changes in cell cycle progression and cell volume regulation .
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and h-sgk can impact various cellular processes, including cell cycle progression and cell volume regulation . These processes are part of larger biochemical pathways that maintain cellular homeostasis.
Result of Action
Indazole derivatives have been found to exhibit anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities . These effects result from the compound’s interaction with its targets and the subsequent changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-7-amine can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitriles with hydrazine derivatives under acidic conditions. Another method includes the transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation using 2-(methylamino)benzonitrile and an organometallic reagent .
Industrial Production Methods: Industrial production of 1-Methyl-1H-indazol-7-ylamine often employs scalable synthetic routes that ensure high yields and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted indazole compounds .
Scientific Research Applications
1-Methyl-1H-indazol-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Indazole: The parent compound with a similar bicyclic structure but without the methyl and amine groups.
1-Methyl-1H-indazole: Similar structure but lacks the amine group at the 7-position.
7-Aminoindazole: Similar structure but lacks the methyl group at the 1-position.
Uniqueness: 1-Methyl-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
1-methylindazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQDTYKVWIDGNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594975 |
Source
|
Record name | 1-Methyl-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41926-06-1 |
Source
|
Record name | 1-Methyl-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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